molecular formula C19H18N2O B11503508 4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11503508
M. Wt: 290.4 g/mol
InChI Key: BYKSFFSOWJMRHF-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is of significant interest due to its potential pharmacological properties and its structural uniqueness, which combines the benzodiazepine core with a pyrrolo ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable ketone or aldehyde to form the corresponding hydrazone, which then undergoes cyclization under acidic or basic conditions to yield the desired benzodiazepine derivative .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow synthesis, which offers advantages in terms of efficiency and scalability. This method involves the use of microreactors to facilitate the cyclocondensation reactions under controlled conditions, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Cascade Cyclization/Annulation Strategy

A prominent method for constructing pyrrole-fused benzodiazepines involves intramolecular cyclization of β-enamino diketones followed by annulation with o-phenylenediamine (OPD) . This approach is exemplified in the synthesis of pyrrolo[5,4-b] benzodiazepines, which share structural similarities with the target compound .

Key Steps :

  • Intramolecular Cyclization : A secondary β-enamino diketone undergoes base-mediated cyclization to form a cyclic intermediate (e.g., 4-acyl-pyrrole-2,3-dione).

  • Annulation with OPD : The cyclic intermediate reacts with OPD in the presence of acid (p-TsOH.H₂O) to generate the fused benzodiazepine scaffold.

  • Tautomerization : Acidic conditions facilitate enol-imine to keto-enamine tautomerization, stabilizing the final product.

Yields :

  • Cascade reactions typically yield products in 65–91% under optimized conditions (e.g., MeOH solvent, stoichiometric acid) .

Alternative Routes for Benzodiazepine Formation

Other strategies for benzodiazepine synthesis include:

  • Coupling of Acid Chlorides with Pyrrolidine Derivatives : Used in the synthesis of pyrrolo benzodiazepines, where acid chlorides (e.g., 2-nitrobenzoyl derivatives) are coupled with pyrrolidine precursors .

  • Cyclodehydration : Reduction of nitro groups followed by deprotection and spontaneous cyclodehydration to form the benzodiazepine core .

Formation of the Pyrrole-Benzodiazepine Fusion

The target compound’s pyrrole ring is likely formed via intramolecular cyclization , as observed in pyrrolo[5,4-b] benzodiazepine synthesis. A plausible mechanism involves:

  • Base-Mediated Cyclization : A β-enamino diketone undergoes cyclization to form a pyrrole-2,3-dione intermediate.

  • Nucleophilic Attack by OPD : The N-acyliminium intermediate reacts with OPD, followed by 7-exo-trig cyclization to form the fused ring system .

Role of Acid Catalysts

Acid catalysts (e.g., p-TsOH.H₂O) are critical for accelerating cyclization steps and enabling selective ring formation. For example, in pyrrolo[5,4-b] benzodiazepine synthesis, excess acid (2.2 equivalents) is required to drive the reaction to completion .

Reaction Conditions and Yields

Reaction Type Conditions Yield Source
Cascade cyclization/annulationMeOH solvent, p-TsOH.H₂O (2.2 equiv), OPD (1.2 equiv)48–91%
Cyclization of β-enamino diketoneDCM, DBU (1.2 equiv), RT, 3 min
Coupling of acid chloridesDMF, reflux, 24–48 h65–91%

Structural and Functional Insights

  • Molecular Formula : C₁₉H₁₉ClN₂O

  • Synonyms :

    • 4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a] benzodiazepine hydrochloride

    • CID 9551186 (PubChem)

  • Key Functional Groups :

    • A methoxyphenyl substituent at position 4

    • A five-membered pyrrole ring fused to the benzodiazepine core

Mechanistic Considerations

The synthesis of the target compound likely involves:

  • Preparation of a Pyrrole Precursor : Cyclization of a β-enamino diketone to form a pyrrole-2,3-dione intermediate.

  • Annulation with OPD : Acid-catalyzed reaction with OPD to form the benzodiazepine ring.

  • Functionalization : Introduction of the methoxyphenyl group via substitution or coupling reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its anxiolytic, sedative, and anticonvulsant properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Alprazolam: Another benzodiazepine used for its anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its pyrrolo ring system, which is not present in traditional benzodiazepines. This structural difference may contribute to its distinct pharmacological profile and potential for selective receptor binding .

Biological Activity

4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine (commonly referred to as this compound) is a synthetic derivative of the pyrrolo[1,2-a][1,4]benzodiazepine class. This compound has garnered attention for its potential biological activities, particularly in the central nervous system (CNS). Its structure suggests interactions with GABA_A receptors, which are critical for mediating inhibitory neurotransmission in the brain.

  • Molecular Formula : C19H19ClN2O
  • Molecular Weight : 326.8 g/mol
  • CAS Number : 60794-64-1

The primary mechanism of action for this compound involves:

  • Target Interaction : Binding to the benzodiazepine site of GABA_A receptors.
  • Biochemical Pathways : Primarily affects the GABAergic pathway, enhancing inhibitory signaling in the brain.
  • Pharmacokinetics : The compound is metabolized in the liver and excreted via the kidneys, influencing its efficacy and potential side effects based on individual metabolic factors such as age and liver function .

Biological Activities

Research indicates that this compound exhibits a wide range of biological effects:

1. CNS Activity

Studies have shown that derivatives of pyrrolo[1,2-a][1,4]benzodiazepines possess significant CNS activities. These include:

  • Anxiolytic Effects : Demonstrated through various behavioral models such as the elevated plus maze (EPM) and picrotoxin-induced convulsion tests .
  • Sedative Properties : Comparable to traditional benzodiazepines like diazepam in terms of sedative potency .
  • Anticonvulsant Activity : Effective in prolonging the duration of clonic-tonic convulsions induced by specific convulsants .

2. Antinociceptive and Anti-inflammatory Effects

Pyrrolo[1,2-a][1,4]benzodiazepines have also been reported to exhibit:

  • Antinociceptive Activity : Effective in reducing pain responses in various models.
  • Anti-inflammatory Effects : Potentially useful in conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Key findings include:

  • The introduction of substituents on the pyrrole ring can enhance activity.
  • Specific substitutions (e.g., methyl or ethyl groups) have been correlated with increased potency against CNS targets .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound and related derivatives:

StudyFindings
Evaluated anxiolytic and anticonvulsant activities using drug-induced models; showed significant efficacy compared to diazepam.
Discussed a range of biological effects including sedative and myorelaxant properties; noted structure activity relationships that enhance efficacy.
Reported on a series of related compounds with varying degrees of CNS activity; identified key structural features that influence pharmacological profiles.

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C19H18N2O/c1-22-16-10-8-14(9-11-16)19-18-7-4-12-21(18)17-6-3-2-5-15(17)13-20-19/h2-12,19-20H,13H2,1H3

InChI Key

BYKSFFSOWJMRHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3C4=CC=CC=C4CN2

Origin of Product

United States

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